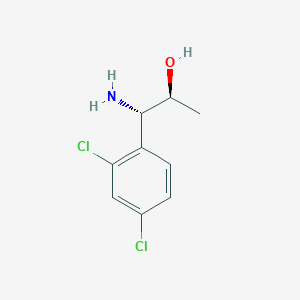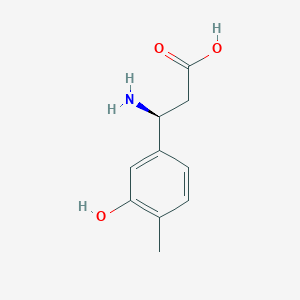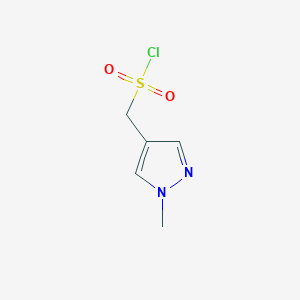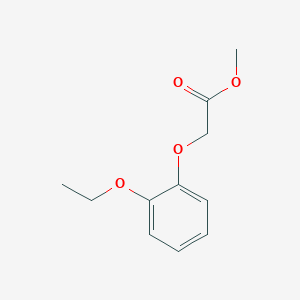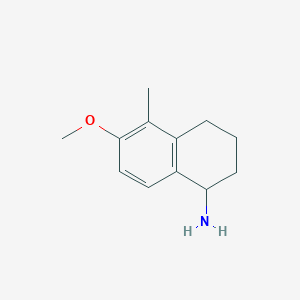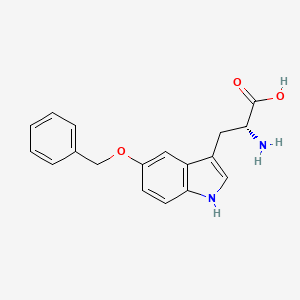
5-Benzyloxy-d-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyloxy-d-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a benzyloxy group attached to the indole ring. This compound is of interest due to its potential physiological effects and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Benzyloxy-d-tryptophan can be synthesized through the hydrolysis of l-tryptophan using hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis reactions. The process may include additional purification steps to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyloxy-d-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the benzyloxy group or other functional groups in the molecule.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tryptophan derivatives .
Wissenschaftliche Forschungsanwendungen
5-Benzyloxy-d-tryptophan has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex compounds and studying reaction mechanisms.
Biology: Investigated for its role in the biosynthesis of serotonin and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 5-benzyloxy-d-tryptophan involves its interaction with serotonin receptors in the intestine, leading to an increase in extracellular calcium ions (Ca2+). This promotes intestinal motility and other physiological effects. Additionally, the compound acts as a precursor for the biosynthesis of serotonin, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-dl-tryptophan
- 5-Hydroxy-dl-tryptophan
- 5-Fluoro-dl-tryptophan
- 5-Methoxy-dl-tryptophan
- 5-Bromo-dl-tryptophan
Uniqueness
5-Benzyloxy-d-tryptophan is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and physiological effects. Compared to other similar compounds, it has shown specific interactions with serotonin receptors and unique roles in serotonin biosynthesis .
Eigenschaften
Molekularformel |
C18H18N2O3 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m1/s1 |
InChI-Schlüssel |
DFGNDJBYANKHIO-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



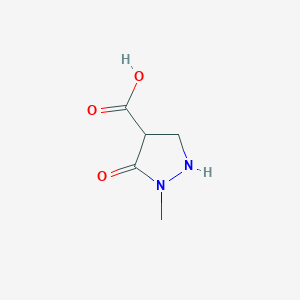
![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)
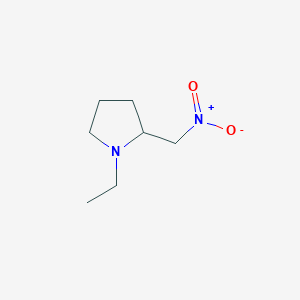
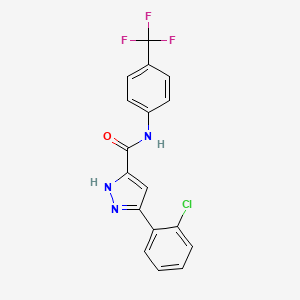

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde](/img/structure/B13035959.png)
![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
